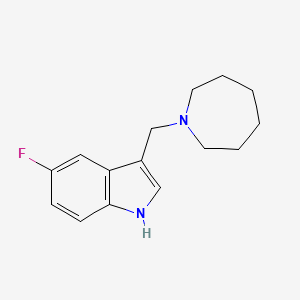

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Drug Discovery

Indole derivatives are recognized for their extensive pharmacological activities, which has led to their development as therapeutic agents for a multitude of conditions. nih.gov The versatility of the indole scaffold allows for the synthesis of a vast library of compounds with diverse biological targets. Research has established their efficacy in areas such as oncology, where they can influence crucial cellular processes. nih.gov Furthermore, indole-based compounds have shown promise as antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. nih.gov The ongoing exploration of this chemical space continues to yield novel candidates with the potential to address significant unmet medical needs.

Overview of Heterocyclic Azepane-Indole Compound Scaffolds in Chemical Biology

The azepane ring, a seven-membered saturated nitrogen heterocycle, is another pharmacologically significant motif. Azepane-based compounds exhibit a high degree of structural diversity and have been incorporated into numerous approved drugs for various diseases. When fused or linked to an indole scaffold, the resulting azepane-indole structures represent a compelling area of chemical biology. This combination of a flat, aromatic indole system with a flexible, three-dimensional azepane ring can lead to compounds with unique pharmacological profiles and improved properties.

Rationale for Academic Research on 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

The specific academic interest in this compound stems from the strategic combination of three key medicinal chemistry components: the indole scaffold, the azepane ring, and a fluorine substituent. The indole core provides a well-established platform for biological activity. The azepan-1-ylmethyl group at the 3-position introduces a flexible, basic side chain that can be crucial for receptor interactions.

The incorporation of a fluorine atom at the 5-position is a common and often effective strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, the synthesis and study of this compound are driven by the hypothesis that this specific combination of moieties could result in a compound with desirable pharmacological characteristics.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively available in public literature, its key chemical identifiers can be determined.

| Property | Value |

| Molecular Formula | C15H19FN2 |

| Molecular Weight | 246.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1891113-16-8 |

This table presents the fundamental chemical properties of the compound.

Comparative Analysis with Analogs

A comparative analysis with structurally related compounds highlights the influence of the fluorine substituent.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Azepan-1-ylmethyl)-1H-indole | C15H20N2 | 228.33 |

| 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole | C15H19BrN2 | 307.24 |

| This compound | C15H19FN2 | 246.33 |

This interactive table allows for a direct comparison of the molecular formulas and weights of this compound and its non-fluorinated and 5-bromo analogs. vulcanchem.combldpharm.combldpharm.com

Synthesis Strategies

The synthesis of this compound can be approached through established chemical reactions. A plausible and common method is the Mannich reaction. This would involve the reaction of 5-fluoroindole (B109304) with formaldehyde (B43269) and azepane. This electrophilic substitution reaction is a standard procedure for introducing an aminomethyl group at the electron-rich 3-position of the indole ring.

Alternative synthetic routes could also be envisioned, potentially involving the initial synthesis of 3-formyl-5-fluoroindole followed by reductive amination with azepane. The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Potential Research Findings and Future Directions

While specific biological activity data for this compound is not widely published, the structural motifs suggest several avenues for investigation. Based on the known pharmacology of related compounds, it could be hypothesized that this molecule may exhibit activity as a ligand for serotonin (B10506) receptors, given that many 3-substituted indoles interact with this target class. The presence of the azepane and fluorine moieties could modulate the selectivity and pharmacokinetic profile of such interactions.

Further research would be necessary to fully elucidate the pharmacological profile of this compound. This would involve in vitro screening against a panel of biological targets, followed by in vivo studies to assess its efficacy and other pharmacological parameters. The detailed research findings from such studies would be crucial in determining the therapeutic potential of this and related compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOODFVQEBWRZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar of 3 Azepan 1 Ylmethyl 5 Fluoro 1h Indole and Analogues

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring is a versatile pharmacophore, and its substitution pattern is a key determinant of the biological activity of its derivatives. rsc.org For 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole, modifications at the C5 and N1 positions, as well as other locations on the indole nucleus, have been shown to significantly modulate activity.

Role of N1-Substituents on 1H-Indole Core Activity

Substitution at the N1 position of the indole core can have a profound impact on the pharmacological profile of this compound analogs. The N1 position offers a vector for introducing various groups that can probe for additional binding interactions with the target protein. For example, in a series of indole-based MAO-B inhibitors, N-acylation with different aromatic and heteroaromatic groups led to significant variations in inhibitory potency and selectivity. sigmaaldrich.com Specifically, an N-(3-fluorobenzoyl) substituent resulted in a highly potent and selective MAO-B inhibitor. sigmaaldrich.com This suggests that the N1 position can accommodate bulky substituents and that these substituents can form key interactions with the target. While direct studies on N1-substituted derivatives of this compound are limited, research on related indole compounds indicates that N-alkylation or N-acylation can modulate properties such as receptor affinity, selectivity, and functional activity. nih.gov

Table 1: Effect of N1-Substitution on the Biological Activity of Indole Analogs

| Compound | N1-Substituent | Target | Activity (IC50) |

| Analog A | H | MAO-B | > 100 µM |

| Analog B | 3-Fluorobenzoyl | MAO-B | 0.78 µM |

| Analog C | Pyrazine-2-carbonyl | MAO-B | 1.65 µM |

This table is illustrative and based on data from related indole derivatives to highlight the potential impact of N1-substitution. sigmaaldrich.com

Contribution of the Azepane Moiety to Pharmacological Profiles

The azepane ring, a seven-membered saturated nitrogen heterocycle, plays a crucial role in defining the pharmacological profile of this compound. The size and conformational flexibility of the azepane ring, compared to smaller cyclic amines like piperidine (B6355638) or pyrrolidine (B122466), allow it to adopt different conformations to optimize interactions with the binding site of a biological target. The basic nitrogen atom within the azepane ring is a key pharmacophoric feature, often forming a salt bridge with an acidic residue in the target protein. The synthesis of various N-heterocycles, including azepanes, is an active area of research for developing new therapeutic agents. nih.gov The choice of the cyclic amine can significantly impact potency and selectivity.

Structural Modifications at the C3-Position of the 1H-Indole Ring

The C3-position of the indole ring is a common point for substitution in the design of bioactive molecules. nih.gov In this compound, the methylene (B1212753) linker between the indole C3 and the azepane nitrogen is a critical structural element. Modifications to this linker, such as changing its length or rigidity, can significantly alter the compound's activity. For instance, in a series of serotonin (B10506) receptor ligands, the length of the alkyl chain linking a quinazolinone core to a piperazine (B1678402) moiety was found to be a key determinant of affinity and functional activity. While specific data on modifications to the C3-methylene bridge of the title compound is scarce, it is a common strategy in medicinal chemistry to explore variations at this position to optimize interactions with the target.

Comparative SAR Studies with Piperidine and other Cyclic Amine Analogues

A common strategy in medicinal chemistry to probe the SAR of a lead compound is to replace a cyclic amine with other rings of varying sizes. Comparing the activity of the azepane-containing compound with its piperidine (six-membered ring) and pyrrolidine (five-membered ring) analogs can provide valuable information about the spatial requirements of the binding pocket. Generally, the larger and more flexible azepane ring can explore a larger conformational space, which may lead to improved binding affinity if the target pocket can accommodate its size. Conversely, a smaller, more rigid ring like piperidine or pyrrolidine might be favored if the binding site is more constrained. SAR studies on piperidine-based analogs of cocaine, for example, have shown that the nature of the piperidine ring and its substituents is crucial for affinity to the dopamine (B1211576) transporter. In the context of this compound, a direct comparison with its piperidine and pyrrolidine counterparts would be highly informative for understanding the optimal ring size for its biological target.

Table 2: Hypothetical Comparative Activity of Cyclic Amine Analogs

| Compound | Cyclic Amine | Ring Size | Relative Potency |

| This compound | Azepane | 7-membered | 1 |

| 3-(Piperidin-1-ylmethyl)-5-fluoro-1H-indole | Piperidine | 6-membered | 0.5 |

| 3-(Pyrrolidin-1-ylmethyl)-5-fluoro-1H-indole | Pyrrolidine | 5-membered | 0.2 |

This table is hypothetical and for illustrative purposes only, as direct comparative data was not found in the search results.

Rational Design and Synthesis of Novel Analogues based on SAR Data

The design of new analogues of this compound is a rational process that leverages SAR data to optimize desired biological activities and properties. This process often involves computational modeling and synthetic chemistry to create molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Another key area for modification is the azepane ring. The seven-membered azepane ring provides a flexible scaffold that can adopt multiple conformations. The rational design of analogues may involve the introduction of substituents on the azepane ring to constrain its conformation or to introduce new points of interaction with a target protein. For example, the addition of methyl or hydroxyl groups at different positions on the azepane ring can influence both the potency and the pharmacokinetic properties of the compound. Bioisosteric replacement of the azepane ring with other cyclic amines, such as piperidine or morpholine, is also a common strategy to explore different spatial arrangements and physicochemical properties. The application of small aliphatic rings in medicinal chemistry is a well-established tactic to fine-tune properties like lipophilicity and metabolic stability. nih.gov

The synthesis of these rationally designed analogues typically follows a convergent approach. A common retrosynthetic analysis would involve two primary routes. The first route begins with the appropriate 5-substituted indole, which is then subjected to a Mannich-type reaction with formaldehyde (B43269) and azepane to introduce the azepan-1-ylmethyl moiety at the C-3 position. The second plausible route involves the preparation of a 3-halomethyl or 3-tosyloxymethyl indole derivative, which can then be reacted with azepane in a nucleophilic substitution reaction. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the indole and azepane rings. For instance, the synthesis of analogues with modifications on the indole ring would likely start with the appropriately substituted indole precursor.

| Compound Name | Modification from Parent Compound | Rationale for Design |

| 3-(Azepan-1-ylmethyl)-5-methoxy-1H-indole | Fluoro group at C-5 replaced with a methoxy (B1213986) group | To investigate the effect of an electron-donating group on activity. |

| 3-(Piperidin-1-ylmethyl)-5-fluoro-1H-indole | Azepane ring replaced with a piperidine ring | To explore the impact of a smaller, more constrained cyclic amine. |

| 3-(Azepan-1-ylmethyl)-5-cyano-1H-indole | Fluoro group at C-5 replaced with a cyano group | To introduce a stronger electron-withdrawing group and potential hydrogen bond acceptor. |

| 3-((4-Methylazepan-1-yl)methyl)-5-fluoro-1H-indole | Methyl group added to the 4-position of the azepane ring | To introduce a conformational constraint and explore new binding interactions. |

Stereochemical Considerations in Indole-Azepane Derivative Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and indole-azepane derivatives are no exception. nih.gov The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) with significantly different pharmacological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can exhibit stereospecific recognition of ligands.

A primary source of chirality in analogues of this compound is the substitution on the azepane ring. For example, the introduction of a methyl group at the 2-, 3-, or 4-position of the azepane ring creates a chiral center. The resulting enantiomers, designated as (R) and (S), can have different three-dimensional arrangements of their atoms. This can lead to one enantiomer having a much higher affinity for a biological target than the other, as it can form more favorable interactions with the binding site. In some cases, one enantiomer may be active while the other is inactive or even exhibits an undesirable off-target activity.

The synthesis of stereochemically pure analogues is therefore a critical aspect of medicinal chemistry. Asymmetric synthesis techniques can be employed to selectively produce a single enantiomer. Alternatively, a racemic mixture of enantiomers can be synthesized and then separated using chiral chromatography. The determination of the absolute configuration of each enantiomer is typically achieved through techniques such as X-ray crystallography.

The differential activity of stereoisomers can be attributed to their distinct interactions with the target protein. A binding pocket on a receptor or enzyme has a specific three-dimensional shape and arrangement of amino acid residues that can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with a ligand. The precise spatial orientation of the functional groups of a ligand is crucial for optimal binding. A change in stereochemistry can alter this orientation, leading to a loss of key interactions or the introduction of steric clashes, thereby reducing binding affinity and biological activity.

| Compound Name | Chiral Center Location | Potential Impact of Stereochemistry |

| (R)-3-((3-Methylazepan-1-yl)methyl)-5-fluoro-1H-indole | 3-position of the azepane ring | May exhibit higher affinity for the target receptor compared to the (S)-enantiomer due to a more favorable orientation of the methyl group in the binding pocket. |

| (S)-3-((3-Methylazepan-1-yl)methyl)-5-fluoro-1H-indole | 3-position of the azepane ring | May have lower affinity or a different pharmacological profile compared to the (R)-enantiomer. |

| (2R,5S)-3-((2,5-Dimethylazepan-1-yl)methyl)-5-fluoro-1H-indole | 2- and 5-positions of the azepane ring | As a diastereomer, it will have a unique three-dimensional shape and may exhibit distinct activity and selectivity compared to other diastereomers. |

Preclinical in Vitro Biological Activities of 3 Azepan 1 Ylmethyl 5 Fluoro 1h Indole

Antimycobacterial Efficacy Assessments

There is no available scientific literature detailing the in vitro efficacy of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole against any mycobacterial species.

No studies were found that evaluated the minimum inhibitory concentration (MIC) or other measures of efficacy of this compound against susceptible strains of Mycobacterium tuberculosis.

Data regarding the in vitro activity of this compound against nontuberculous mycobacteria (NTM) are not present in the current body of scientific research.

There is no information available on the efficacy of this compound against drug-resistant isolates of Mycobacterium tuberculosis or other mycobacteria.

Broad-Spectrum Antimicrobial Potential

No research could be located that has assessed the broader antimicrobial activities of this compound.

There are no published studies detailing the in vitro activity of this compound against any Gram-positive bacteria. Therefore, no data tables on its efficacy can be provided.

Similarly, no data exists in the public domain regarding the evaluation of this compound against Gram-negative bacterial pathogens.

Antifungal Screening

Direct experimental data on the antifungal activity of this compound against specific fungal pathogens is not extensively documented in publicly available literature. However, the broader class of indole (B1671886) derivatives has been widely investigated for antifungal properties.

Research into substituted indole compounds has shown that the incorporation of halogen atoms, such as fluorine, can significantly influence their biological activity. Studies on other 5-fluoro-indole derivatives have demonstrated notable antifungal effects. For instance, certain 5-fluoro-1H-indole-2,3-dione-triazole conjugates have exhibited considerable potency against fungal strains like Aspergillus niger and Candida albicans, with some analogues showing activity comparable to or better than the reference drug Fluconazole. researchgate.net The indole ring system is considered a crucial pharmacophore for antifungal action. nih.gov The presence of the 5-fluoro substituent in this compound suggests that it may possess antifungal properties, though specific screening data is required for confirmation.

Antineoplastic Investigations

The potential of indole derivatives as anticancer agents is an active area of research. Investigations into this compound and its structural relatives have focused on their ability to inhibit cancer cell growth and modulate key protein-protein interactions involved in oncogenesis.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

While specific data on the antiproliferative effects of this compound across a wide panel of cancer cell lines are limited, studies on structurally similar compounds provide valuable insights. Research on small-molecule inhibitors targeting protein-protein interactions in MLL-rearranged (MLL-r) leukemia has included various indole-based compounds.

These studies have revealed that while certain indole derivatives can be potent inhibitors of specific biochemical targets, this does not always translate to strong antiproliferative activity. For example, some indole-containing inhibitors of the AF9-DOT1L interaction showed only modest to no activity against the proliferation of MLL-r leukemia cell lines such as MV4;11 and Molm-13. This discrepancy might be attributed to factors like poor cell permeability or uptake of these specific compounds.

Modulatory Effects on Specific Protein-Protein Interactions (e.g., AF9/ENL)

A significant area of investigation for indole-based compounds is their potential to disrupt protein-protein interactions (PPIs) that are critical for the survival of certain cancer cells. The interaction between MLL fusion partner proteins like AF9 (also known as MLLT3) or ENL (MLLT1) and other proteins such as AF4 or the histone methyltransferase DOT1L is a key drug target in MLL-rearranged leukemias.

Structure-activity relationship studies of a large series of benzothiophene (B83047) and related indole compounds have identified them as inhibitors of these critical PPIs. These studies have shown that substituents at the 3-position of the indole ring, such as the azepan-1-ylmethyl group, are crucial for activity. Although direct inhibitory data for this compound is not specified, the general findings from these studies suggest that compounds with this structural motif are candidates for modulating the AF9/ENL interactions.

| Interaction Target | Compound Class | Observed In Vitro Activity | Key Structural Features |

| AF9/ENL - DOT1L/AF4 | Indole Derivatives | Inhibition of protein-protein interaction | Substituents at the indole 3-position |

This table summarizes the expected activity based on data from structurally related compounds.

Neuropharmacological Receptor Ligand Profiles

The indole core is a fundamental scaffold for many neurotransmitters and psychoactive compounds, most notably serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, synthetic indole derivatives are frequently evaluated for their potential to interact with various neuroreceptors.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT7, 5-HT2, 5-HT3)

There is no specific binding data available for this compound at various serotonin receptor subtypes. However, extensive research on related 5-fluoroindole (B109304) derivatives provides a strong basis for predicting its potential activity.

Studies have shown that the 5-fluoro substitution on the indole ring can confer high affinity for certain serotonin receptors. For example, a 5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine derivative was found to be a highly potent ligand at the human 5-HT2C receptor with a Kᵢ value of 1.9 nM. nih.gov Other related tryptamine (B22526) derivatives have demonstrated high nanomolar affinity for a range of serotonin receptors, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Given these findings, it is plausible that this compound could exhibit significant affinity and modulatory effects at one or more serotonin receptor subtypes, particularly those within the 5-HT2 family.

Table 4.4.1: Serotonin Receptor Binding Affinities of Related 5-Fluoroindole Analogues

| Compound Type | Receptor Subtype | Reported Affinity (Kᵢ) |

|---|---|---|

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 nM nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cannabinoid Receptor Binding (e.g., CB1, CB2)

The aminoalkylindole (AAI) class of compounds, to which this compound belongs, is well-known for containing potent ligands of the cannabinoid receptors, particularly the CB1 receptor. nih.gov Many synthetic cannabinoids feature an N-alkyl substituent and a group at the 3-position of the indole core.

Structure-activity relationship studies on cannabimimetic indoles have established that these molecules interact with the CB1 receptor primarily through aromatic stacking interactions. researchgate.net While the classic AAI cannabinoids often have a carbonyl linker at the 3-position, compounds with a methylene (B1212753) linker, as seen in this compound, also demonstrate significant receptor affinity. For instance, 1-pentyl-1H-indol-3-yl-(1-naphthyl)methane has a reported Kᵢ value of 17–23 nM for the CB1 receptor. researchgate.net The presence of the large, lipophilic azepane ring attached via a methylene group at the 3-position, combined with the indole core, strongly suggests that this compound is a candidate for cannabinoid receptor binding, though experimental verification is necessary.

Table 4.4.2: Cannabinoid Receptor Binding of Related Aminoalkylindoles

| Compound Class/Example | Receptor Target | Reported Affinity (Kᵢ) |

|---|---|---|

| 3-(1-Naphthoyl)indoles | CB1 | High Nanomolar to Low Micromolar |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Histamine (B1213489) H3 Receptor Antagonism

There is no available scientific literature detailing the in vitro activity of this compound as a histamine H3 receptor antagonist. Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are investigated for their potential in treating neurological and psychiatric disorders. wikipedia.orgnih.gov Research in this area has identified various compounds, such as ciproxifan (B1662499) and pitolisant, which have been studied for their potential therapeutic effects. wikipedia.orgnih.gov However, the specific interaction of this compound with the histamine H3 receptor has not been reported.

Kappa-Opioid Receptor Interactions

Currently, there are no published studies that characterize the in vitro interactions of this compound with kappa-opioid receptors (KOR). The kappa-opioid system is implicated in pain, mood, and addiction, making KOR antagonists a subject of interest for conditions like depression and substance use disorders. nih.govfrontiersin.org Studies on other molecules, such as LY2456302, have demonstrated selective KOR antagonism. nih.gov Research has also explored the binding modes of various ligands to opioid receptors, highlighting the structural features that contribute to affinity and selectivity. mdpi.com However, the binding affinity and functional activity (e.g., agonist, antagonist, or partial agonist) of this compound at the kappa-opioid receptor remain undetermined.

Enzyme Inhibitory Activities

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There is a lack of available data on the cholinesterase inhibitory properties of this compound. Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Research has identified numerous compounds, including both synthetic molecules and natural products, that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, the compound TAK-147 has been shown to be a potent and reversible inhibitor of AChE. nih.gov However, the potential for this compound to act as a cholinesterase inhibitor has not been investigated in published studies.

Histone Deacetylase (HDAC) Inhibition

No research findings are available that describe the in vitro activity of this compound as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression, and are explored for their potential in cancer therapy and other diseases. rsc.org The development of novel HDAC inhibitors often involves the design and synthesis of molecules with specific structural motifs that interact with the active site of the enzyme. rsc.org The capacity of this compound to inhibit HDACs has not been reported.

Nitric Oxide Synthase (NOS) Modulation

The modulatory effects of this compound on nitric oxide synthase (NOS) enzymes have not been documented in the scientific literature. NOS enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological processes. Modulation of NOS activity is a target for therapeutic intervention in a range of conditions, including cardiovascular and inflammatory diseases. The interaction of this compound with any of the NOS isoforms (nNOS, eNOS, iNOS) is currently unknown.

Mycolic Acid Biosynthesis Enzyme Inhibition (e.g., InhA, DprE1, KasA)

There is no evidence in the available literature to suggest that this compound has been evaluated for its ability to inhibit mycolic acid biosynthesis enzymes. The mycolic acid biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, making its enzymes attractive targets for the development of new anti-tubercular drugs. nih.govbenthamscience.comeurekaselect.com Key enzymes in this pathway include InhA, DprE1, and KasA. benthamscience.comresearchgate.net While numerous compounds have been identified as inhibitors of this pathway, the activity of this compound in this context has not been explored. researchgate.netresearchgate.net

Mechanistic Investigations of 3 Azepan 1 Ylmethyl 5 Fluoro 1h Indole Action

Cellular and Molecular Targets in Mycobacterial Pathogens

The unique and complex cell envelope of mycobacteria, particularly Mycobacterium tuberculosis, presents a formidable barrier to many antibiotics but also offers specific targets for new therapeutic agents. vulcanchem.com Indole-containing compounds have demonstrated activity against mycobacteria through diverse mechanisms, including the inhibition of cell wall synthesis and essential amino acid biosynthesis. fluorochem.co.uk

A crucial target in the mycobacterial cell wall synthesis pathway is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter responsible for moving mycolic acid precursors, in the form of trehalose (B1683222) monomycolate (TMM), across the cytoplasmic membrane. vulcanchem.comrsc.orgnih.gov The inhibition of MmpL3 disrupts the formation of the outer mycomembrane, a key component of the mycobacterial cell wall, ultimately leading to cell death. nih.govrsc.org

Research into a closely related analog, a 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole (B1671886), suggests a complex interaction with MmpL3. sigmaaldrich.com This compound is thought to act pleiotropically, affecting multiple targets within the cell membrane, including MmpL3. sigmaaldrich.com However, studies indicate that it does not have a direct docking pose with the MmpL3 protein and retains activity against mutants that are resistant to direct MmpL3 inhibitors. sigmaaldrich.com This suggests an indirect mechanism of modulation, possibly through disruption of the proton motive force (PMF), which is essential for the transport activity of MmpL3. vulcanchem.comsigmaaldrich.com

The antimycobacterial action of this class of indoles extends to the disruption of the mycobacterial cell membrane. The analog, n-octyl side chain containing 4-fluoro-3-[(azepan-1-yl)methyl] indole, has been identified as a cell membrane depolarizer. nih.gov Further investigation revealed that this compound disrupts the proton motive force (PMF). sigmaaldrich.com This disruption of the transmembrane electrochemical gradient can interfere with numerous essential cellular processes that rely on the PMF, including ATP synthesis and the transport of molecules across the membrane, contributing significantly to the compound's bactericidal effect.

The antimycobacterial potency of the analog has been quantified against various mycobacterial species, as detailed in the table below.

Table 1: In Vitro Activity of 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole Against Mycobacterial Strains

| Mycobacterial Strain | MIC₅₀ (µM) |

|---|---|

| M. tuberculosis | 2.3 |

| M. bovis BCG | 2 |

| M. smegmatis | 8 |

| M. abscessus | 19 |

| M. avium | 2 |

Data sourced from reference sigmaaldrich.com

By targeting the MmpL3 transporter, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and its analogs effectively inhibit the broader pathway of cell wall synthesis. rsc.org Mycolic acids are foundational to the structural integrity of the mycobacterial cell wall. vulcanchem.com The MmpL3-mediated export of TMM is a critical step in delivering these fatty acids to the periplasm for the final assembly of the mycomembrane. vulcanchem.comnih.gov Consequently, the inhibition or modulation of MmpL3 function directly compromises the biosynthesis of this essential protective layer, weakening the bacterium and rendering it susceptible. nih.govrsc.org

While the primary mechanism appears to be centered on the cell envelope, the broader class of indole derivatives has been noted for its potential to interfere with other essential cellular processes. Some indole-containing compounds have been shown to inhibit enzymes critical for DNA replication, such as DNA topoisomerase and DNA gyrase. fluorochem.co.uk However, specific studies confirming the direct inhibition of the mycobacterial DNA replication machinery by this compound are not extensively documented in the current scientific literature. This remains a potential area for future mechanistic investigation.

Engagement with Mammalian Receptor Systems and Downstream Signaling Pathways

The interaction of this compound with mammalian receptor systems is not well-defined in published research. While various indole-based structures are known to be biologically active and can act as ligands for different receptors, specific data on the receptor binding profile and subsequent downstream signaling pathways for this particular compound are lacking. For instance, other, structurally distinct, indole systems have been investigated as modulators of the S1P1 receptor for autoimmune diseases or as ligands for targets associated with neurodegenerative disorders. nih.govmdpi.com These examples highlight the diverse potential of the indole scaffold, but direct evidence for this compound's engagement with specific mammalian receptors has yet to be established.

Modulation of Key Enzyme Pathways and Protein Function

Beyond the effects on mycobacterial targets, the modulation of other key enzyme pathways by this compound is not thoroughly characterized. The indole nucleus is a common motif in compounds that inhibit various enzymes. For example, different indole derivatives have been developed as inhibitors of human monoamine oxidase B (MAO-B) and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov As previously mentioned, a key finding for a close analog is the disruption of the proton motive force in mycobacteria, which is a fundamental bioenergetic process. sigmaaldrich.com However, specific studies detailing the broader enzymatic inhibition profile or protein function modulation of this compound outside of its antimycobacterial context are limited.

Investigation of Pleiotropic Mechanisms of Action

Pleiotropy, the phenomenon where a single compound elicits multiple, seemingly unrelated downstream effects, is a critical aspect of pharmacological investigation. It can unveil the complexity of a compound's interaction with biological systems. However, dedicated research into the pleiotropic mechanisms of this compound appears to be unpublished or not widely disseminated.

In broader studies of related indole-containing molecules, pleiotropic effects are common. For instance, various indole derivatives are known to interact with a range of biological targets, including receptors and enzymes, leading to diverse physiological responses. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown activities as anticancer, anti-inflammatory, and antimicrobial agents. These activities often stem from interactions with multiple cellular pathways.

However, without specific studies on this compound, any discussion of its pleiotropic action would be purely speculative and fall outside the scope of evidence-based reporting.

Studies on Potential Resistance Mechanisms in Microbial Targets

The emergence of resistance is a major challenge in the development of new antimicrobial agents. Understanding how microorganisms might develop resistance to a new compound is crucial for its long-term viability.

A search for studies on microbial resistance to this compound did not yield any specific results. Research on a structurally related class of compounds, 3-substituted-1H-imidazol-5-yl-1H-indoles, indicated that a 5-fluoro analogue was devoid of the antimicrobial activity observed in other compounds within that series. The active compounds in that study were investigated for their mechanism of action, with preliminary findings suggesting a non-membrane-related target. However, this provides no direct insight into the potential resistance mechanisms for the specific compound .

General mechanisms of microbial resistance to antimicrobial compounds include:

Target Modification: Alteration of the cellular target of the compound, preventing effective binding.

Efflux Pumps: Active transport of the compound out of the microbial cell.

Enzymatic Degradation: Production of enzymes that inactivate the compound.

Biofilm Formation: Growth in a protective matrix that limits compound penetration.

Without knowledge of the primary microbial target or antimicrobial activity of this compound, it is impossible to determine which, if any, of these resistance mechanisms would be relevant.

Computational and Theoretical Studies on 3 Azepan 1 Ylmethyl 5 Fluoro 1h Indole

Molecular Docking Simulations for Target Binding Affinity and Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the drug candidate) into the binding site of a protein target to predict the binding affinity and mode.

For 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, molecular docking simulations could be employed to screen its binding affinity against a variety of biological targets. Studies on analogous indole (B1671886) derivatives have demonstrated the utility of this approach. For instance, molecular docking analyses of indole-based sulfonamides against Janus Kinase 3 (JAK-3), a protein implicated in inflammatory diseases, have revealed key interactions within the active site. nih.gov Similarly, docking studies of N-substituted indole derivatives with the COX-2 enzyme have been used to estimate their potential as anti-inflammatory agents. nih.gov

A hypothetical docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant protein target. The interactions could be analyzed to identify key binding features. It is anticipated that the indole ring could participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The fluorine atom at the 5-position may form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity. The azepane ring provides a bulky, flexible substituent that can explore and fit into hydrophobic pockets within the binding site, while the nitrogen atom in the azepane ring and the indole N-H group can act as hydrogen bond acceptors and donors, respectively.

Table 1: Hypothetical Molecular Docking Parameters for this compound against a Putative Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity (kcal/mol) | -8.0 to -10.0 | Indicates strong, favorable binding |

| Hydrogen Bonds | Indole N-H with backbone carbonyl; Azepane N with acidic residue | Key for specificity and anchoring |

| Hydrophobic Interactions | Indole ring with aromatic residues (e.g., Phe, Tyr) | Contributes to overall binding stability |

| Halogen Bond | 5-Fluoro group with electron-rich atom | Can enhance binding affinity and selectivity |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used to screen large compound libraries to identify new molecules with the potential for similar biological activity.

For this compound, a pharmacophore model can be hypothesized based on its structural features. Studies on other indole derivatives have successfully employed this approach. For example, pharmacophore models have been developed for quinolone derivatives targeting DNA gyrase, identifying key features like hydrogen bond acceptors, donors, and hydrophobic regions. nih.gov

A putative pharmacophore model for compounds related to this compound would likely include:

A hydrogen bond donor feature corresponding to the indole N-H group.

A hydrogen bond acceptor feature associated with the nitrogen atom of the azepane ring.

A hydrophobic/aromatic feature representing the indole ring system.

A halogen bond donor or hydrophobic feature for the fluorine atom.

A hydrophobic feature for the azepane ring.

This model could then be used to virtually screen databases of chemical compounds to find other molecules that match these spatial and chemical requirements, thus identifying potential new drug candidates.

Table 2: Hypothetical Pharmacophoric Features of this compound

| Feature | Location | Role in Binding |

| Hydrogen Bond Donor | Indole N-H | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Azepane Nitrogen | Interaction with donor groups on the target |

| Aromatic/Hydrophobic | Indole Ring | π-stacking and hydrophobic interactions |

| Hydrophobic | Azepane Ring | Interaction with non-polar pockets |

| Halogen Bond Donor | 5-Fluoro substituent | Specific electrostatic interactions |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

While a specific QSAR study on this compound is not available, numerous studies have been conducted on related indole derivatives. For instance, QSAR studies on 3-substituted indoles have been performed to design compounds with improved anti-inflammatory activity. researchgate.net These studies often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.

To develop a QSAR model for a series of analogs of this compound, one would first need to synthesize and test a range of related compounds to generate the necessary biological activity data. Then, various molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR equation. Such a model could reveal, for example, the optimal size and electronics of the substituent at the 3-position or the ideal substitution pattern on the indole ring for a desired biological activity.

Table 3: Key Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of indole ring substituents | Modulates the electron density and reactivity of the indole core |

| Steric | Molar Refractivity (MR) of the 3-position substituent | Influences the fit of the molecule into the binding pocket |

| Hydrophobic | Partition coefficient (logP) | Affects membrane permeability and interaction with hydrophobic targets |

| Topological | Wiener Index | Describes molecular branching and size |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, to observe conformational changes in both the ligand and the protein, and to calculate binding free energies.

MD simulations of the this compound bound to a target protein could provide valuable insights that are not available from static docking studies. An MD simulation would start with the docked pose of the compound in the protein's active site. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds. mdpi.comresearchgate.net

Analysis of the MD trajectory can reveal:

The stability of the initial binding pose.

The key amino acid residues that form stable interactions with the ligand over time.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating protein-ligand interactions.

Such simulations have been successfully applied to understand the binding of other indole derivatives to their targets. mdpi.com For this compound, an MD simulation could confirm the stability of the interactions predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Table 4: Potential Insights from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Analysis Type | Metric | Interpretation |

| Structural Stability | Root Mean Square Deviation (RMSD) | A stable RMSD indicates the complex is in equilibrium. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |

| Interaction Analysis | Hydrogen Bond Occupancy | Quantifies the stability of specific hydrogen bonds over time. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides a more accurate prediction of binding affinity than docking scores. |

Prediction of Pharmacokinetic Properties (excluding toxicity)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico tools can predict many of these properties, helping to identify potential liabilities early in the drug discovery process.

For this compound, several ADME parameters can be predicted using computational models. Studies on other indole derivatives have shown that in silico ADME predictions can be a valuable guide. nih.govjapsonline.com

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption (HIA) can be predicted. The presence of both lipophilic (indole, azepane) and polar (nitrogen atoms) groups suggests that the compound may have good oral absorption.

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) can be estimated. The lipophilicity of the molecule will play a significant role in these properties.

Metabolism: The compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes can be predicted. The indole ring is a common site of metabolism, and the model can predict which CYP isoforms are most likely to be involved.

Table 5: Predicted Pharmacokinetic Properties of this compound

| ADME Property | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Likely to cross | Potential for CNS activity |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Possible | Potential for drug-drug interactions |

Computational Assessment of Drug-Likeness and Lead Optimization Metrics

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability and metabolic stability. Several computational filters and rules of thumb are used to evaluate drug-likeness.

One of the most well-known is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (a measure of lipophilicity) not greater than 5.

For this compound, we can assess its compliance with these rules. researchgate.net Other metrics like the number of rotatable bonds (which should generally be low to maintain good bioavailability) and the topological polar surface area (TPSA) are also important for lead optimization.

Table 6: Drug-Likeness and Lead Optimization Metrics for this compound

| Parameter | Value | Compliance/Comment |

| Molecular Weight | 246.33 g/mol | Compliant with Lipinski's Rule (< 500) |

| Hydrogen Bond Donors | 1 (indole N-H) | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (indole N, azepane N) | Compliant with Lipinski's Rule (≤ 10) |

| Calculated logP | ~3.5-4.0 | Compliant with Lipinski's Rule (≤ 5) |

| Number of Rotatable Bonds | 3 | Acceptable for good bioavailability |

| Topological Polar Surface Area (TPSA) | ~28 Ų | Suggests good cell permeability |

The computational assessment of this compound suggests that it possesses favorable drug-like properties, making it a promising scaffold for further investigation.

Future Research Directions for 3 Azepan 1 Ylmethyl 5 Fluoro 1h Indole

Development of Next-Generation Indole-Azepane Scaffolds with Enhanced Selectivity

A primary focus of future research will be the rational design and synthesis of new analogs of 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole to improve target selectivity and potency. The indole (B1671886) nucleus and the azepane ring offer multiple points for chemical modification. For instance, the introduction of different substituents at various positions on the indole ring can significantly alter the molecule's electronic and steric properties, which in turn influences its interaction with biological targets. nih.gov Research on other indole derivatives has shown that even minor changes, such as the type and position of a halogen, can lead to divergent structure-activity relationships. nih.gov

Key strategies for developing next-generation scaffolds include:

Systematic Modification: Introducing a variety of functional groups on both the indole and azepane rings to probe the chemical space and establish clear structure-activity relationships (SAR).

Conformational Constraint: Synthesizing more rigid analogs to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

One promising approach involves the targeted synthesis of novel indole amines, which have shown potential in various therapeutic areas. rsc.org For example, some indole-based sulfonamide derivatives have demonstrated potent inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. rsc.org

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A thorough understanding of the molecular mechanisms of action of this compound is crucial for uncovering new therapeutic uses. Future studies should aim to identify the specific cellular targets and signaling pathways that this compound modulates. Techniques such as "ligand fishing," a bioanalytical screening method, can be employed to identify binding partners from complex biological samples. researchgate.net

Once the primary biological targets are known, researchers can investigate their roles in a wide range of diseases. This "target-centric" approach could reveal unexpected therapeutic opportunities. For example, if the compound is found to interact with a protein involved in cancer progression, its potential as an anti-cancer agent could be explored. Computational repurposing campaigns, which have been successfully applied to other scaffolds like oxindoles, can also be used to identify potential new targets for this versatile structure. nih.gov

Advanced In Vitro Screening Strategies and High-Throughput Assays

To efficiently evaluate the biological activity of newly synthesized indole-azepane analogs, advanced in vitro screening methods are essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, and its application will be critical in the development of this chemical series. rti.orgnih.govnih.gov

Future screening efforts should include:

Diverse Assay Formats: Utilizing a range of biochemical and cell-based assays to assess various aspects of a compound's activity. bfr-akademie.de

High-Content Screening (HCS): Employing automated microscopy and image analysis to gather detailed information on a compound's effects on cellular morphology and function.

Physiologically Relevant Models: Using more complex in vitro systems, such as 3D cell cultures or organoids, to better predict in vivo efficacy and toxicity.

The development of robust and reproducible screening assays is paramount for generating reliable data to guide the drug discovery process. bfr-akademie.de

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Optimization

Cheminformatics and artificial intelligence (AI) are transforming drug discovery by accelerating the design and optimization of new molecules. nih.govnih.govspringernature.com These computational tools can be powerfully applied to the this compound scaffold.

Key applications of these technologies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts. preprints.org

Generative AI: Employing AI algorithms to design novel molecules with desired properties, such as enhanced potency or improved pharmacokinetic profiles. springernature.comresearchgate.net

Virtual Screening: Using computer simulations to screen large libraries of virtual compounds against a biological target to identify potential hits. preprints.org

By integrating these in silico methods into the research workflow, scientists can more efficiently navigate the vast chemical space and accelerate the identification of promising drug candidates. preprints.org

Structural Biology Approaches for Target-Ligand Complex Characterization

A detailed understanding of how this compound and its analogs bind to their biological targets at the atomic level is fundamental for structure-based drug design. researchgate.net Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution three-dimensional structures of ligand-protein complexes. vulcanchem.com

This structural information can reveal:

Key Molecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity.

Opportunities for Optimization: Highlighting areas of the binding site that can be further exploited to design more potent and selective inhibitors. researchgate.net

By combining computational modeling with experimental structural data, researchers can gain a comprehensive understanding of the molecular basis of action and rationally design the next generation of indole-azepane therapeutics.

Q & A

Q. What are the established synthetic routes for preparing 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, and what are the critical optimization parameters?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole. Key steps include:

- Dissolving the azide precursor in a PEG-400:DMF (2:1) solvent system with CuI catalyst and alkyne derivatives (e.g., ethynylarenes) .

- Stirring at room temperature for 12 hours to ensure complete cycloaddition .

- Purification via flash column chromatography (70:30 ethyl acetate:hexanes) to isolate the product, with typical yields ranging from 22% to 42% . Optimization parameters include catalyst loading (CuI), reaction time, and solvent ratios to mitigate side reactions like alkyne homocoupling.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

- 1H/13C NMR : Assign peaks for the indole NH (~10 ppm), fluorinated aromatic protons, and azepane methylene groups (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate regioselectivity issues .

- 19F NMR : A singlet near -115 ppm confirms the presence of the fluorine atom at the 5-position .

- FAB-HRMS : Validates molecular weight (e.g., m/z [M+H]+) and detects impurities from incomplete purification .

Q. What are common impurities observed during synthesis, and how can they be resolved?

- Unreacted alkyne/byproducts : Detectable via TLC (Rf differences) and removed using gradient elution during column chromatography .

- Copper residues : Chelating agents (e.g., EDTA) or repeated aqueous washes during extraction reduce Cu(I) contamination .

- Solvent traces : Rotary evaporation under reduced pressure followed by lyophilization ensures solvent-free products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?

- DFT calculations : Optimize geometry to identify electrophilic sites (e.g., indole C3) for functionalization. Compare HOMO-LUMO gaps to assess stability .

- Molecular docking : Screen against target proteins (e.g., antioxidant enzymes) using software like AutoDock Vina. Validate binding poses with MD simulations .

- Crystallography : Use SHELX programs to resolve crystal structures and analyze intermolecular interactions (e.g., hydrogen bonding with azepane) .

Q. What experimental strategies address discrepancies in NMR data between synthetic batches?

- Dynamic effects : Variable temperature NMR (e.g., 25°C to -40°C) can resolve splitting caused by conformational flexibility in the azepane ring .

- Isotopic labeling : Synthesize deuterated analogs to simplify overlapping proton signals in crowded regions (e.g., δ 7.0–7.5 ppm) .

- Paramagnetic broadening : Chelate residual metal ions (e.g., Cu) with EDTA to sharpen peaks .

Q. How can C-H activation methodologies (e.g., iridium catalysis) functionalize the indole core for derivative synthesis?

- Iridium-catalyzed alkylation : React 5-fluoroindole with alkenes (e.g., norbornene) in THF using [Ir(cod)Cl]2 catalyst. Purify via chromatography (5% EtOAc:hexanes) to achieve >85% yield .

- Regioselectivity control : Electron-withdrawing groups (e.g., fluorine) direct C-H activation to the C2/C4 positions. Confirm via NOESY correlations .

Methodological Considerations

Q. What purification techniques maximize yield and purity for azepane-functionalized indoles?

- Flash chromatography : Use silica gel with ethyl acetate:hexanes gradients (30–70% EtOAc) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethyl acetate and precipitate with hexanes for crystalline solids .

- HPLC : Apply reverse-phase C18 columns (acetonitrile:H2O + 0.1% TFA) for analytical purity checks (>98%) .

Q. How do solvent polarity and reaction temperature influence cycloaddition efficiency in CuAAC reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.